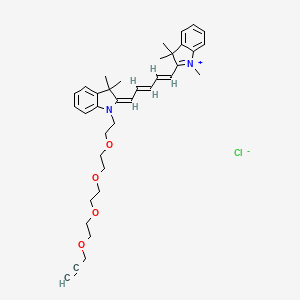

N-methyl-N'-(propargyl-PEG4)-Cy5

Description

Properties

Molecular Formula |

C37H47ClN2O4 |

|---|---|

Molecular Weight |

619.2 g/mol |

IUPAC Name |

(2E)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride |

InChI |

InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |

InChI Key |

UMLSHKASMKAELZ-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-(propargyl-PEG4)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectral Properties and Applications of N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine (B1664457) dye. It includes key quantitative data, detailed experimental protocols for spectral characterization, and a visualization of its primary application in bioconjugation.

Core Spectral Properties

This compound is a fluorescent molecule widely utilized in biological imaging and labeling due to its emission in the far-red spectrum, which minimizes background autofluorescence from cellular components.[1] Its key spectral characteristics are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [2][3][4][5] |

| Emission Maximum (λem) | 667 nm | [2][3][4][5] |

| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹ | [3][5] |

| Quantum Yield (Φ) | ~0.28 (for Cy5 dye) | [1] |

| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [3][5] |

| Molecular Weight | 620.3 g/mol | [3][5] |

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes is crucial for their effective application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol (B129727) or DMSO)[5]

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound of a known concentration in the chosen solvent.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 400-800 nm). Use the same solvent for the blank reference.

-

Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which should be around 649 nm. Ensure that the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.

-

Data Analysis: Plot a graph of absorbance at λmax versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

This compound solution

-

A quantum yield standard with a known Φ in the same spectral region (e.g., Cresyl Violet)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra for all prepared solutions and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Application in Bioconjugation: Click Chemistry

This compound is functionalized with a propargyl group, which contains an alkyne. This makes it a prime reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][7] This reaction allows for the highly specific and efficient covalent labeling of biomolecules that have been modified to contain an azide (B81097) group.[8][9]

Experimental Workflow for Click Chemistry Labeling

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

References

- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 2. tebubio.com [tebubio.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 5. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry – Med Chem 101 [medchem101.com]

Propargyl-PEG4-Cy5: A Technical Guide to a Versatile Tool in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Propargyl-PEG4-Cy5, a fluorescent labeling reagent increasingly utilized in advanced biological research and drug development. This molecule combines the highly specific reactivity of a propargyl group with the far-red fluorescent properties of Cyanine 5 (Cy5), all while incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. Its primary application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the precise and stable attachment of the Cy5 fluorophore to a wide array of biomolecules.

Core Properties and Spectral Characteristics

Propargyl-PEG4-Cy5's utility is fundamentally derived from the spectral characteristics of its Cy5 component. Cy5 is a bright and photostable fluorophore that excites and emits in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes background autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.

The excitation and emission maxima for Cy5 can vary slightly depending on the molecular environment and the specific variant of the dye. However, the generally accepted spectral properties are summarized in the table below.

Spectral Data for Propargyl-PEG4-Cy5

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~667 nm | [1][3] |

Note: Some sources may report slightly different values, with excitation peaks around 651 nm and emission peaks around 670 nm[5][6]. It is always recommended to consult the specific product datasheet for the most accurate information.

Key Applications in Research and Drug Development

The design of Propargyl-PEG4-Cy5 makes it a versatile tool for a multitude of applications, primarily centered around the covalent labeling of azide-modified biomolecules.

-

Protein Labeling and Visualization: Proteins can be metabolically, enzymatically, or chemically modified to incorporate azide (B81097) functionalities. Propargyl-PEG4-Cy5 can then be used to fluorescently label these proteins for visualization via techniques such as fluorescence microscopy and in-gel fluorescence scanning.

-

PROTACs and Drug Development: In the field of Proteolysis Targeting Chimeras (PROTACs), Propargyl-PEG4-Cy5 serves as a valuable tool. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The propargyl group allows for the incorporation of the Cy5 fluorophore onto a PROTAC linker through click chemistry, facilitating studies on PROTAC localization, distribution, and mechanism of action.[7][8][9]

-

Biomolecule Conjugation: Beyond proteins, this reagent can be used to label other azide-containing biomolecules, including nucleic acids and lipids, for various downstream applications.

Experimental Methodologies

The core experimental procedure for utilizing Propargyl-PEG4-Cy5 is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Below is a general protocol for labeling an azide-modified protein.

Protocol: Labeling of Azide-Modified Proteins with Propargyl-PEG4-Cy5

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Propargyl-PEG4-Cy5

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Degassing equipment (optional but recommended)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Propargyl-PEG4-Cy5 in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Add the Propargyl-PEG4-Cy5 stock solution to the desired final concentration (typically a 2-10 fold molar excess over the protein).

-

Add the THPTA ligand to a final concentration of approximately 1.25 mM.

-

Add the CuSO₄ solution to a final concentration of around 0.25 mM.

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

-

If possible, degas the reaction mixture and incubate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove unreacted dye and other small molecules by dialysis or size-exclusion chromatography.

-

-

Analysis:

-

The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning, or by other methods such as fluorescence microscopy or flow cytometry.

-

Visualizing Biological Processes

The power of Propargyl-PEG4-Cy5 lies in its ability to illuminate complex biological systems. For instance, it can be used to visualize a protein of interest within a signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling.[6] Fluorescent probes are invaluable for studying their function.[10][11] The diagram below illustrates a generic GPCR signaling cascade. A protein within this pathway, if appropriately modified with an azide, could be labeled with Propargyl-PEG4-Cy5 for visualization.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow for Protein Labeling and Imaging

The following diagram outlines the logical flow of an experiment designed to label and visualize an azide-modified protein using Propargyl-PEG4-Cy5.

Caption: Experimental workflow for labeling and analyzing a target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. biorxiv.org [biorxiv.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]

Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a functionalized cyanine (B1664457) dye that serves as a valuable tool in bioconjugation and molecular imaging. This molecule incorporates a Cy5 core, a far-red fluorescent dye, which is modified with an N-methyl group and a propargyl group attached via a polyethylene (B3416737) glycol (PEG) linker. The terminal alkyne group on the propargyl moiety makes it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1][2] This allows for the efficient and specific labeling of azide-modified biomolecules such as proteins, nucleic acids, and small molecules.[3][4] The PEG4 linker enhances the hydrophilicity of the dye, which can improve the solubility and reduce non-specific binding of the labeled conjugate.

This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, including compiled quantitative data and generalized experimental protocols.

Chemical Structure

The structure of this compound consists of four key components:

-

Cy5 Core: A heptamethine cyanine dye that forms the fluorophore. Cyanine dyes are characterized by two nitrogen atoms connected by a polymethine chain.[4][5] Cy5 exhibits strong absorption in the red region of the spectrum and emits in the far-red, making it ideal for applications where minimizing background autofluorescence is critical.[6]

-

N-methyl Group: A methyl group attached to one of the nitrogen atoms of the indole (B1671886) rings of the Cy5 core.

-

Propargyl Group: An organic functional group containing a terminal alkyne (C≡CH). This group is the reactive handle for click chemistry.

-

PEG4 Linker: A short polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This linker connects the propargyl group to the Cy5 core, providing spatial separation and enhanced water solubility.

Caption: Diagram illustrating the core components of this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for this compound and related Cy5 derivatives. It is important to note that properties such as quantum yield can be highly dependent on the solvent and conjugation status of the dye.

| Property | Value | Reference |

| Chemical Formula | C37H48ClN2O4 | [7][8] |

| Molecular Weight | ~620.3 g/mol | [7] |

| CAS Number | 2107273-04-9 | [7] |

| Excitation Maximum (λex) | ~649 nm | [7][9] |

| Emission Maximum (λem) | ~667 nm | [7][9] |

| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Soluble in DMSO, DMF; low solubility in water | [9] |

Experimental Protocols

General Synthesis Outline

A plausible synthetic route would involve the following key steps:

-

Synthesis of the N-methylated Indolenine Precursor: Preparation of an indolenine derivative bearing an N-methyl group.

-

Synthesis of the PEGylated and Propargylated Indolenine Precursor: Synthesis of a second indolenine derivative functionalized with the propargyl-PEG4 moiety.

-

Condensation Reaction: Reaction of the two different indolenine precursors with a polymethine bridge-forming reagent (e.g., malonaldehyde dianilide hydrochloride) to form the asymmetric Cy5 core.[10] This is typically carried out in a solvent mixture like acetic acid and acetic anhydride (B1165640) at elevated temperatures.[11]

-

Purification: Purification of the final product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Click Chemistry Labeling

This compound is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following is a general protocol for labeling an azide-modified biomolecule.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A copper(I)-stabilizing ligand (e.g., THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO or DMF for dissolving the dye

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a stock solution of the ligand (e.g., 100 mM THPTA in water).

-

Freshly prepare a stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution. The molar excess of the dye will depend on the biomolecule and the desired degree of labeling.

-

Add the CuSO4 and ligand solutions. It is often beneficial to pre-mix the CuSO4 and ligand before adding them to the reaction.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to temperature.

-

-

Purification of the Labeled Conjugate:

-

Remove the unreacted dye and other small molecules by a suitable purification method. This can include size-exclusion chromatography, dialysis, or precipitation.

-

Caption: A generalized workflow for labeling biomolecules using this compound via click chemistry.

Applications

The primary application of this compound is in the fluorescent labeling of biomolecules for various research purposes, including:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins or other molecules within cells.

-

Flow Cytometry: Identifying and sorting cells based on the presence of a labeled surface marker.

-

Förster Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, Cy5 can act as an acceptor to study molecular interactions and conformational changes.

-

In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration and reduced background signal, making it suitable for small animal imaging studies.[12]

-

Proteomics and Genomics: Labeling proteins and nucleic acids for detection in gels, blots, and microarrays.

The inclusion of the PEG linker can be particularly advantageous in reducing the aggregation of the dye and the labeled conjugate, which can otherwise lead to fluorescence quenching.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore with a bioorthogonal click chemistry handle and a solubilizing PEG linker makes it an excellent choice for a wide range of bioconjugation and imaging applications. While specific synthetic details are proprietary, the general principles of its synthesis and application are well-established within the chemical biology literature. This guide provides a foundational understanding for the effective use of this valuable reagent.

References

- 1. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. kinampark.com [kinampark.com]

- 7. cenmed.com [cenmed.com]

- 8. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Propargyl-PEG4-Cy5 in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of aqueous solubility for the fluorescent dye Propargyl-PEG4-Cy5. A thorough understanding of this molecule's behavior in aqueous buffers is paramount for ensuring the success and reproducibility of a multitude of applications, from bioconjugation and cellular imaging to the development of targeted drug delivery systems. This document provides a comprehensive overview of the factors influencing its solubility, a detailed methodology for its experimental determination, and best practices for its handling and use in aqueous environments.

Core Concepts: Understanding the Solubility of Cyanine (B1664457) Dyes

The solubility of cyanine dyes, including the Cy5 family, in aqueous solutions is fundamentally dictated by their molecular structure. The parent, unmodified Cy5 core is inherently hydrophobic and exhibits poor solubility in water. To overcome this limitation for biological applications, which are predominantly conducted in aqueous buffers, Cy5 derivatives are engineered to include hydrophilic functional groups.

In the case of Propargyl-PEG4-Cy5, two key modifications significantly enhance its water solubility:

-

The PEG4 Linker: The presence of a tetraethylene glycol (PEG4) spacer introduces a flexible, hydrophilic chain. This PEG linker interacts favorably with water molecules, disrupting the hydrophobic interactions of the Cy5 core and promoting dissolution. The hydrophilic nature of PEG linkers is a well-established strategy for increasing the aqueous solubility of various molecules.[1][2][3]

-

The Propargyl Group: While primarily incorporated for "click chemistry" reactions, the propargyl group itself does not significantly detract from the overall enhanced solubility provided by the PEG4 linker.

Even with these modifications, at very high concentrations, there is still a risk of aggregation. Dye aggregation can lead to fluorescence quenching and a decrease in labeling efficiency.[4] It is therefore advisable to work within recommended concentration ranges.

Quantitative Solubility Data

Specific quantitative solubility data (e.g., in mg/mL or molarity) for Propargyl-PEG4-Cy5 in various aqueous buffers is not extensively reported in publicly available literature. The solubility is generally described qualitatively as being high due to the hydrophilic PEG4 linker.[1][2] For practical purposes, the dye is expected to be readily soluble in common aqueous buffers at the concentrations typically used for biomolecule labeling.

The following table summarizes the key factors influencing the solubility of Propargyl-PEG4-Cy5 and their expected impact.

| Factor | Influence on Solubility | Rationale |

| Buffer Type | Minimal, but can have minor effects | The choice of buffer (e.g., PBS, Tris, HEPES) is less critical than pH and ionic strength, but different buffer salts can slightly alter solubility. |

| pH | Can have a minor effect | The overall charge of the Cy5 dye can be influenced by pH, which in turn can affect its interaction with water molecules. |

| Ionic Strength | Can have a moderate effect | High salt concentrations can either "salt in" (increase solubility) or "salt out" (decrease solubility) the dye, depending on the specific salt and its concentration. |

| Temperature | Generally increases solubility | As with most solutes, increasing the temperature will typically increase the solubility of Propargyl-PEG4-Cy5 in aqueous buffers. |

| Presence of Organic Co-solvents | Significantly increases solubility | The addition of 5-20% of a water-miscible organic solvent like DMSO or DMF can substantially increase the solubility of cyanine dyes.[5][6][] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of Propargyl-PEG4-Cy5 in a specific aqueous buffer. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye using UV-Vis spectrophotometry and the Beer-Lambert law.

Materials

-

Propargyl-PEG4-Cy5

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Propargyl-PEG4-Cy5 to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.

-

-

Spectrophotometric Measurement:

-

Carefully collect the supernatant, ensuring that no particulate matter is transferred.

-

Prepare a series of dilutions of the supernatant in the same aqueous buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5, which is approximately 649 nm. The buffer itself should be used as a blank.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the saturated solution.

-

A is the absorbance value of the most concentrated dilution that falls within the linear range of the spectrophotometer.

-

ε is the molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration in molarity (M), which represents the solubility.

-

-

Adjust the calculated concentration based on the dilution factor to determine the concentration of the original saturated supernatant.

-

Visualization of Key Concepts

Caption: Workflow for preparing and using Propargyl-PEG4-Cy5 solutions.

Caption: Key intrinsic and extrinsic factors affecting solubility.

References

The Nexus of Bioorthogonality and Imaging: A Technical Guide to Alkyne-PEG-Cy5 Dyes in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern biological research and drug development, the ability to precisely label, track, and understand biomolecular interactions within living systems is paramount. Alkyne-PEG-Cy5 dyes have emerged as a powerful and versatile tool at the forefront of this endeavor. This technical guide delves into the core applications of these trifunctional molecules, combining the specificity of bioorthogonal click chemistry, the biocompatibility and pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG), and the superior photophysical properties of the cyanine (B1664457) 5 (Cy5) fluorophore. This guide will provide an in-depth overview of their applications, quantitative data for experimental design, and detailed experimental protocols.

Alkyne-PEG-Cy5 dyes are characterized by three key components:

-

An alkyne functional group, which serves as a handle for highly specific covalent bond formation with azide-modified biomolecules via "click chemistry."

-

A polyethylene glycol (PEG) linker, a hydrophilic and biocompatible polymer that enhances water solubility, reduces non-specific binding, and can improve the in vivo circulation time of conjugated molecules.[1][2]

-

A Cyanine5 (Cy5) dye, a far-red fluorescent probe with high extinction coefficients and good photostability, which is ideal for biological imaging due to minimal autofluorescence from cells and tissues in this spectral region.[3][4]

The synergy of these components makes alkyne-PEG-Cy5 a premier choice for a multitude of applications, ranging from the intricate visualization of cellular components to the development of targeted therapeutic agents.

Core Applications in Biology

The utility of alkyne-PEG-Cy5 dyes spans several key areas of biological research and development:

-

Bioorthogonal Labeling and Imaging: The primary application lies in the ability to specifically tag and visualize azide-modified biomolecules. This is achieved through two main types of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry.

-

CuAAC offers rapid reaction kinetics but requires a copper(I) catalyst, which can be toxic to living cells.[5][6] However, the use of chelating ligands like THPTA can mitigate this toxicity, enabling its use in live-cell labeling.[5][7]

-

SPAAC utilizes strained cyclooctynes that react spontaneously with azides at physiological temperatures without the need for a toxic catalyst, making it highly suitable for in vivo imaging and long-term live-cell studies.[8][9][10]

-

-

Drug Delivery and Nanotechnology: The PEG component of the dye plays a crucial role in drug delivery systems.[1][] PEGylation of nanoparticles or therapeutic molecules can enhance their stability, prolong their circulation time by evading the immune system, and improve their solubility.[2][] The alkyne group allows for the precise attachment of these PEGylated constructs to azide-functionalized targeting ligands or drug payloads, facilitating the development of targeted drug delivery vehicles.[12][13]

-

Glycoprotein and Protein Analysis: Metabolic labeling with azide-containing sugars or amino acids allows for the subsequent tagging with alkyne-PEG-Cy5. This enables the visualization and analysis of newly synthesized glycoproteins and proteins, providing insights into cellular metabolism and function.[8][14]

Quantitative Data for Experimental Design

The selection of appropriate reagents and reaction conditions is critical for successful experimentation. The following tables summarize key quantitative data for Cy5 dyes and common click chemistry reactions.

| Property | Value | References |

| Excitation Maximum (Ex) | ~646 nm | [15] |

| Emission Maximum (Em) | ~662 nm | [15] |

| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [15] |

| Fluorescence Quantum Yield | 0.2 | [15][16] |

| Water Solubility | High | [][18] |

| pH Sensitivity | Insensitive (pH 4-10) | [18][19] |

Table 1: Photophysical Properties of Cy5 Dyes

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| DIBO | ~0.1 - 1.0 | Commonly used, good balance of stability and reactivity. | [8] |

| BARAC | > 1.0 | Exceptional reaction kinetics, suitable for in vivo imaging. | [20] |

| DIFO | High | Rapid reaction with azides in living cells. | [20] |

Table 2: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Key Experimental Protocols

This section provides detailed methodologies for common applications of alkyne-PEG-Cy5 dyes.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins via SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a cyclooctyne-Cy5 dye for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-PEG-Cy5 conjugate (e.g., DBCO-PEG-Cy5)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[8]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-PEG-Cy5 in DMSO.

-

Dilute the DBCO-PEG-Cy5 in pre-warmed complete culture medium to a final concentration of 10-20 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-PEG-Cy5 solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[8]

-

-

Washing and Counterstaining:

-

Wash the cells three times with warm PBS to remove unreacted dye.[8]

-

If desired, incubate the cells with Hoechst 33342 or DAPI in imaging medium for 10-15 minutes for nuclear counterstaining.

-

Wash the cells once more with imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., Ex: 630-650 nm, Em: 660-700 nm) and the nuclear stain.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the labeling of an alkyne-modified DNA or RNA oligonucleotide with an azide-PEG-Cy5 dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-PEG-Cy5

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic Acid in water (prepare fresh)

-

10 mM Copper(II)-Sulfate (CuSO₄) in water

-

50 mM THPTA in water

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water to a desired concentration (e.g., 100 µM).

-

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[21]

-

Add DMSO to a final volume of 50%.[21]

-

Add Azide-PEG-Cy5 from a 10 mM stock in DMSO to a final concentration of 1.5 times the oligonucleotide concentration.[21]

-

Vortex the mixture.

-

-

Catalyst Preparation and Addition:

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[6]

-

Add the freshly prepared 5 mM ascorbic acid solution to the reaction mixture to a final concentration of 0.5 mM.[21]

-

Degas the solution by bubbling with an inert gas for 30 seconds.[21]

-

Add the Cu(II)-THPTA catalyst complex to the reaction mixture to a final copper concentration of 0.5 mM.[21]

-

Flush the tube with inert gas and cap it tightly.

-

-

Reaction and Purification:

-

Vortex the reaction mixture thoroughly.

-

Incubate at room temperature for 1-2 hours.

-

Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

-

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for metabolic labeling and imaging using SPAAC.

Caption: Logical relationship for targeted drug delivery system assembly.

Conclusion

Alkyne-PEG-Cy5 dyes represent a significant advancement in the field of bioconjugation and bioimaging. Their modular nature allows for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The combination of a bioorthogonal handle, a biocompatible linker, and a sensitive fluorophore provides researchers with a powerful tool to explore the complexities of biological systems with high specificity and minimal perturbation. As research continues to evolve, the innovative use of these dyes is expected to further expand, offering new insights and solutions to pressing challenges in biology and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 4. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 12. Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology [mdpi.com]

- 14. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 16. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Cy5 Alkyne | AxisPharm [axispharm.com]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 21. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for the precise and efficient labeling of biomolecules through click chemistry. This cyanine (B1664457) dye derivative incorporates a terminal alkyne group, a polyethylene (B3416737) glycol (PEG) spacer, and the fluorophore Cy5. This combination of features makes it a powerful tool for a variety of applications in biological research and drug development, including fluorescence imaging, flow cytometry, and the construction of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and its application in advanced biochemical assays.

Core Properties and Specifications

This compound is characterized by its excellent photophysical properties, conferred by the Cy5 core, and its versatile reactivity, enabled by the terminal alkyne. The PEG4 spacer enhances its solubility in aqueous buffers and reduces non-specific binding, which is crucial for sensitive biological applications.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [1] |

| Molecular Weight | 620.30 g/mol | [1] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.28 (for Cy5) | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage | -20°C, protected from light | [5] |

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. The reaction is highly specific and efficient, proceeding readily in aqueous environments at physiological pH and temperature.

The general mechanism involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst. The Cu(I) then coordinates with the terminal alkyne of this compound, facilitating the cycloaddition with an azide-containing molecule.

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified proteins and oligonucleotides with this compound. Optimization of reactant concentrations, reaction time, and purification methods may be necessary for specific applications.

Labeling of Azide-Modified Proteins

This protocol is adapted from established methods for labeling proteins via CuAAC.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-100 µM).

-

Add the THPTA ligand to a final concentration of 5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~649 nm).

-

Labeling of Azide-Modified Oligonucleotides

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Ethanol (B145695) for precipitation

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified oligonucleotide (e.g., 1 nmol) with a 1.5 to 5-fold molar excess of this compound.

-

Add the CuSO₄ and TBTA stock solutions to final concentrations of 0.1 mM and 0.5 mM, respectively.

-

-

Initiation and Incubation:

-

Add sodium ascorbate to a final concentration of 1 mM to start the reaction.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and incubating at -20°C for at least 1 hour.

-

Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

-

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a range of advanced applications.

Fluorescence Imaging

Due to the high brightness and photostability of the Cy5 fluorophore, this reagent is ideal for labeling cellular components for high-resolution fluorescence microscopy, including confocal and super-resolution techniques. The far-red emission of Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

PROTAC Synthesis

This compound is also described as a PROTAC linker.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The alkyne group on this molecule can be used to conjugate it to an azide-modified ligand for either the target protein or the E3 ligase, while the Cy5 fluorophore allows for the tracking and quantification of the PROTAC's distribution and engagement with its targets within cells.

Visualizations

Experimental Workflow for Protein Labeling

References

- 1. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 3. tebubio.com [tebubio.com]

- 4. cenmed.com [cenmed.com]

- 5. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

The PEG4 Linker Advantage: An In-depth Technical Guide to Enhancing Fluorescent Probe Performance

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent probes are indispensable tools in this endeavor, but their efficacy can be significantly hampered by issues such as poor solubility, non-specific binding, and unfavorable pharmacokinetics. The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) moiety, has emerged as a pivotal strategy to overcome these challenges. This technical guide provides a comprehensive overview of the benefits of utilizing a PEG4 linker for fluorescent probes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their selection and application of these advanced molecular tools.

Core Benefits of a PEG4 Linker for Fluorescent Probes

The strategic integration of a PEG4 linker between a fluorophore and a targeting moiety confers a multitude of advantages that stem from its unique physicochemical properties. These benefits are crucial for enhancing the performance and reliability of fluorescent probes in a wide range of applications, from in vitro assays to in vivo imaging.

-

Enhanced Hydrophilicity and Solubility: Many high-performance fluorophores are inherently hydrophobic, leading to aggregation in aqueous environments. This aggregation can quench fluorescence and lead to inaccurate data. The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the fluorescent probe, preventing aggregation and ensuring optimal performance in biological buffers.[1]

-

Reduced Non-Specific Binding: The hydrophilicity and neutral charge of the PEG4 linker create a hydration shell around the probe.[1] This "stealth" effect masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes, leading to a lower background signal and a higher signal-to-noise ratio in imaging and detection assays.[2]

-

Improved Pharmacokinetics: For in vivo applications, PEGylation is a well-established method for improving the pharmacokinetic profile of molecules.[3] Even a short PEG4 linker can increase the hydrodynamic radius of a fluorescent probe, which can lead to reduced renal clearance and a longer circulation half-life.[4][5] This extended circulation time allows for better tumor accumulation and target engagement in in vivo imaging studies.

-

Optimal Spacer and Reduced Steric Hindrance: The defined length of the PEG4 linker provides critical spatial separation between the fluorophore and the targeting ligand. This separation minimizes the risk of the fluorophore interfering with the binding of the ligand to its target, ensuring that the biological activity of the probe is maintained. The flexibility of the PEG chain also allows the fluorophore greater rotational freedom, which can help to prevent fluorescence quenching.[3]

Data Presentation: Quantitative Analysis of PEGylated Probes

The following tables summarize quantitative data that highlight the advantages of incorporating a PEG4 linker into fluorescent probes.

Table 1: Physicochemical Properties of a PEG4-Linked Fluorophore

| Property | Value | Reference |

| Molecular Weight | ~662.6 g/mol | [6] |

| Excitation Maximum (λex) | 503 nm | [6] |

| Emission Maximum (λem) | 509 nm | [6] |

| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | [6] |

| Quantum Yield | ~0.9 | [6] |

| Solubility | Good in DMSO, DMF; low in water | [6] |

This data is for the specific probe Bdp FL-peg4-tco and illustrates the well-defined properties of a PEG4-conjugated fluorophore.

Table 2: Comparative in Vivo Performance of PEGylated vs. Non-PEGylated Probes

| Parameter | Non-PEGylated Proticles | PEGylated Proticles | Reference |

| Blood concentration (1 h p.i.) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | [4][5] |

| In vivo degradation | Faster | Slower | [4][5] |

% ID/g = percentage of injected dose per gram of tissue. This data demonstrates the improved in vivo stability and circulation of PEGylated nanoparticles.

Table 3: Comparison of Drug Encapsulation Efficiency in PEGylated vs. Non-PEGylated Niosomes

| Drug | Non-PEGylated Niosome | PEGylated Niosome | Reference |

| Doxorubicin (DOX) | 20% | 62% | [7] |

| Curcumin (CUR) | 80% | 95% | [7] |

This table illustrates how PEGylation can significantly improve the encapsulation efficiency of both hydrophilic (DOX) and hydrophobic (CUR) drugs in a nanoparticle delivery system, a principle that extends to the improved formulation of PEGylated fluorescent probes.

Mandatory Visualization

Mechanism of Reduced Non-Specific Binding

Caption: How a PEG4 linker reduces non-specific binding.

Experimental Workflow: Antibody Conjugation

Caption: Step-by-step workflow for antibody conjugation.

Experimental Workflow: Live-Cell Imaging

Caption: General workflow for live-cell imaging experiments.

Experimental Protocols

The following are generalized protocols for key experiments involving PEG4-linked fluorescent probes. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of an Amine-Reactive PEG4-Fluorophore Conjugate

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a PEG4-linked fluorophore, which can then be used to label proteins and other amine-containing molecules.

Materials:

-

Fluorophore with a carboxylic acid functional group

-

Amine-PEG4-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)

Methodology:

-

Activation of Fluorophore: Dissolve the fluorophore-carboxylic acid (1 equivalent) in anhydrous DMF. Add DCC (1.1 equivalents) and NHS (1.2 equivalents). Stir the reaction at room temperature for 2-4 hours, or until the activation is complete (monitor by TLC).

-

Conjugation to PEG4: In a separate flask, dissolve Amine-PEG4-acid (1 equivalent) in anhydrous DMF with a catalytic amount of TEA. Add the activated fluorophore solution dropwise to the Amine-PEG4-acid solution. Stir the reaction overnight at room temperature, protected from light.

-

Purification of PEG4-Fluorophore-Acid: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the PEG4-fluorophore-acid conjugate.

-

Activation of Terminal Carboxylic Acid: Dissolve the purified PEG4-fluorophore-acid (1 equivalent) in anhydrous DMF. Add DCC (1.1 equivalents) and NHS (1.2 equivalents). Stir the reaction at room temperature for 2-4 hours.

-

Final Purification: Filter the reaction mixture to remove DCU. The resulting solution contains the amine-reactive PEG4-fluorophore-NHS ester, which can be used immediately or precipitated and stored under desiccated conditions.

Protocol 2: Labeling of an Antibody with an Amine-Reactive PEG4-Fluorophore

This protocol details the conjugation of an amine-reactive PEG4-fluorophore to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive PEG4-fluorophore-NHS ester (from Protocol 1 or a commercial source)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (10 kDa MWCO)

-

UV-Vis spectrophotometer

Methodology:

-

Antibody Preparation: If necessary, exchange the antibody into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[6]

-

Probe Preparation: Prepare a 10 mM stock solution of the amine-reactive PEG4-fluorophore in anhydrous DMSO immediately before use.[8]

-

Conjugation: While gently vortexing, add a 10- to 20-fold molar excess of the fluorophore solution to the antibody solution. The final concentration of DMSO should be less than 10% to avoid denaturation of the antibody.[6]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

-

Purification: Remove the unreacted fluorophore by SEC or dialysis. For SEC, the labeled antibody will elute in the initial fractions.[9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the fluorophore. The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_dye] Where A_max is the absorbance at the fluorophore's λmax, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.[10]

Protocol 3: Live-Cell Imaging with a PEG4-Linked Fluorescent Probe

This protocol provides a general workflow for imaging live cells using a fluorescently labeled antibody or other targeting ligand conjugated with a PEG4 linker.

Materials:

-

Cells of interest

-

Appropriate cell culture medium and supplements

-

Glass-bottom imaging dishes or chamber slides

-

PEG4-linked fluorescent probe (e.g., labeled antibody from Protocol 2)

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

-

Fluorescence microscope with an environmental chamber (to maintain temperature, CO2, and humidity)

Methodology:

-

Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Labeling: On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed live-cell imaging buffer. Add the PEG4-linked fluorescent probe, diluted to the desired final concentration in imaging buffer, to the cells.

-

Incubation: Incubate the cells with the probe for a predetermined amount of time at 37°C. The optimal incubation time will depend on the specific probe and target and should be determined empirically.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.

-

Imaging: Place the imaging dish on the microscope stage within the environmental chamber. Acquire images using the appropriate laser lines and emission filters for the fluorophore. For time-lapse imaging, acquire images at regular intervals to monitor dynamic processes.[11][12]

-

Image Analysis: Use appropriate software to analyze the acquired images. This may include quantifying fluorescence intensity, measuring colocalization with other markers, or tracking the movement of fluorescently labeled structures over time.

Conclusion

The incorporation of a PEG4 linker into the design of fluorescent probes offers a robust and effective strategy to significantly enhance their performance. By improving solubility, reducing non-specific binding, and optimizing pharmacokinetic properties, PEG4 linkers enable the development of highly sensitive and specific probes for a wide array of research and diagnostic applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers seeking to leverage the advantages of PEG4-linked fluorescent probes in their work. As the demand for more sophisticated molecular imaging tools continues to grow, the strategic use of well-designed linkers like PEG4 will undoubtedly play a crucial role in advancing our understanding of complex biological systems.

References

- 1. chempep.com [chempep.com]

- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. mdpi.com [mdpi.com]

- 8. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and detailed protocols for the proper storage, handling, and utilization of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye crucial for a range of applications in biological research and drug development, including bioconjugation, fluorescence imaging, and flow cytometry. Adherence to these guidelines is essential to ensure the integrity and performance of the compound.

Chemical and Physical Properties

This compound is a cyanine (B1664457) dye featuring a terminal alkyne group, making it an ideal tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the stable and specific labeling of azide-modified biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.

| Property | Value |

| Molecular Formula | C₃₇H₄₇ClN₂O₄ |

| Molecular Weight | 619.23 g/mol |

| CAS Number | 2107273-04-9 |

| Appearance | Blue solid |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |

| Purity | >95% (typically analyzed by HPLC) |

Storage and Stability

Proper storage is critical to maintain the chemical integrity and fluorescence quantum yield of this compound.

| Condition | Recommendation |

| Temperature | Store at -20°C in the dark.[1] |

| Light Exposure | Avoid prolonged exposure to light.[1] |

| Moisture | Store in a desiccated environment. |

| Shipping | Can be shipped at ambient temperature for up to 3 weeks without significant degradation.[1] |

| Long-term Storage | For long-term storage, it is recommended to keep the compound as a solid at -20°C. |

| Stock Solution Stability | Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2] |

Safety and Handling

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety goggles, and gloves. |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |

| Contact | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Inhalation | Avoid inhaling dust. |

| Ingestion | Do not ingest. If swallowed, seek medical attention immediately. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Experimental Protocols

Reconstitution of the Solid Compound

It is recommended to prepare a stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Materials:

-

This compound solid

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration. A concentration of 5 mM is a common starting point.

-

Vortex the vial until the solid is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C or -80°C, protected from light.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation

This protocol provides a general guideline for the labeling of an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of the dye to the protein may need to be optimized, but a 2-5 fold molar excess of the dye is a good starting point.

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

-

Add the copper catalyst premix to the protein-dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

Visualizations

Caption: Workflow for the storage, preparation, and application of this compound.

Caption: The key components and their roles in the CuAAC "click" reaction for bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Labeling Azide-Modified Proteins with Propargyl-PEG4-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Propargyl-PEG4-Cy5 using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction offers high specificity and efficiency, enabling the covalent attachment of the Cy5 fluorophore to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and western blotting. The azide (B81097) and alkyne functional groups are largely inert in biological systems, ensuring that the labeling reaction proceeds with minimal side reactions.[1][2][3][4][5] The protocol outlined below is optimized for robust and reproducible labeling of purified proteins in an aqueous environment.

Principle of the Reaction

The labeling strategy is based on the CuAAC reaction, which involves a [3+2] cycloaddition between the azide group on the modified protein and the terminal alkyne of the Propargyl-PEG4-Cy5 probe.[6] This reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] To enhance the reaction efficiency and protect the protein from potential damage by reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is included.[8][9][10] The resulting product is a stable triazole linkage connecting the protein to the Cy5 dye.[8][9]

Data Presentation: Quantitative Parameters for CuAAC Protein Labeling

The efficiency of the CuAAC labeling reaction is dependent on the optimal concentration of each reactant. The following table summarizes recommended quantitative parameters for the labeling protocol.

| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Excess (relative to protein) | Purpose |

| Azide-Modified Protein | 1-5 mg/mL | ~10-50 µM | 1x | The biomolecule to be labeled. |

| Propargyl-PEG4-Cy5 | 10 mM in DMSO or water | 20-250 µM | 2-10x | The fluorescent probe containing the alkyne group.[7] |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-500 µM | 5-10x | Precursor for the Cu(I) catalyst.[7][11] |

| THPTA Ligand | 100 mM in water | 250-1000 µM | 25x | Stabilizes the Cu(I) catalyst, increases reaction rate, and protects the protein.[8][9][10] A 5:1 ligand to copper ratio is often recommended.[7] |

| Sodium Ascorbate | 50 mM in water (prepare fresh) | 1-5 mM | 100x | Reducing agent to generate and maintain the active Cu(I) catalyst from Cu(II).[7][8][10] |

| Aminoguanidine (optional) | Stock in water | 1-5 mM | 100x | Scavenges deleterious byproducts of ascorbate oxidation.[8][10][12] |

| Reaction Conditions | ||||

| Temperature | - | Room Temperature (20-25°C) | - | The reaction proceeds efficiently at room temperature. |

| Incubation Time | - | 30 minutes - 16 hours | - | Reaction times can vary, with 30-60 minutes often being sufficient.[13] Longer incubation may improve labeling efficiency.[8][10][11] |

| pH | - | ~7.0 | - | The reaction is generally insensitive to pH in the range of 4-11.[1][3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling azide-modified proteins with Propargyl-PEG4-Cy5.

Materials and Reagents

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)

-

Propargyl-PEG4-Cy5

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Aminoguanidine Hydrochloride (optional)

-

Dimethyl Sulfoxide (DMSO) or nuclease-free water for stock solutions

-

Reaction Buffer (e.g., 1.5x protein labeling buffer containing triethylammonium (B8662869) acetate, pH 6.8)[8][10]

-

Purification system (e.g., dialysis, size-exclusion chromatography columns)[8][10]

Preparation of Stock Solutions

-

Propargyl-PEG4-Cy5 (10 mM): Dissolve the appropriate amount of Propargyl-PEG4-Cy5 in high-quality, anhydrous DMSO or water (for water-soluble dyes).[8][10] Store protected from light at -20°C.

-

Copper(II) Sulfate (20 mM): Dissolve 0.25 g of CuSO₄·5H₂O in 50 mL of nuclease-free water.[11] Vortex until fully dissolved. Store at room temperature.

-

THPTA (100 mM): Dissolve 100 mg of THPTA in 2.3 mL of nuclease-free water.[11] Sonicate if necessary to fully dissolve. Store at -20°C.

-

Sodium Ascorbate (50 mM): Prepare this solution fresh for each experiment. Dissolve 10 mg of sodium ascorbate in 1.1 mL of nuclease-free water.[8][10] Vortex to dissolve. Do not store for more than one day as it is readily oxidized.[8][10]

Labeling Protocol

-

Prepare the Protein Solution: In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer. The volume of the protein solution should not exceed 1/3 of the total reaction volume.[8][10]

-

Add Propargyl-PEG4-Cy5: Add the calculated volume of the 10 mM Propargyl-PEG4-Cy5 stock solution to the protein solution to achieve the desired molar excess (e.g., 2-10 fold molar excess over the protein).[7] Vortex gently to mix.

-

Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and THPTA ligand. For a typical reaction, mix the 20 mM CuSO₄ and 100 mM THPTA solutions. It is recommended to pre-complex the copper with the ligand for a few minutes before adding it to the reaction.[13] A common ratio is 1:5 of copper to ligand.[7]

-

Add Catalyst Premix: Add the catalyst premix to the protein-dye mixture. Vortex gently.

-

(Optional) Degas the Reaction Mixture: To prevent the oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for 10-20 seconds.[1][8][10]

-

Initiate the Reaction: Add the freshly prepared 50 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[13] Vortex gently to mix.

-

Incubate: Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. Longer incubation times (up to 16 hours) can be used if initial labeling is inefficient.[8][10][11]

-

Purify the Labeled Protein: Remove the excess labeling reagents and catalyst from the labeled protein using a suitable purification method such as dialysis or size-exclusion chromatography.[8][10]

Downstream Analysis

The successfully labeled protein is now ready for downstream applications. The efficiency of labeling can be assessed by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the Cy5 dye.

Visualizations

Experimental Workflow

References

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Propargyl-PEG4-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent modification of biomolecules.[][] This bioorthogonal reaction enables the specific and high-yield formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), even in complex biological milieu.[3] Propargyl-PEG4-Cy5 is a versatile labeling reagent featuring a terminal alkyne for CuAAC, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility, and the bright, far-red fluorescent cyanine (B1664457) 5 (Cy5) dye for detection. These attributes make it an invaluable tool for a wide range of applications, including fluorescent labeling of proteins, nucleic acids, and other biomolecules, as well as in the development of advanced bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[][4][5][6][7]

This application note provides a detailed protocol for the use of Propargyl-PEG4-Cy5 in copper-catalyzed click chemistry reactions, guidance on purification and characterization of the resulting conjugates, and an overview of its application in the context of PROTAC-mediated protein degradation.

Data Presentation

The efficiency of the CuAAC reaction with Propargyl-PEG4-Cy5 is consistently high across various applications, particularly in the synthesis of bioconjugates like PROTACs. While the optimal conditions and final yields are dependent on the specific substrates, the following tables summarize representative quantitative data.

Table 1: Representative Reaction Conditions and Yields for CuAAC with Propargyl-PEG4-Cy5

| Parameter | Condition | Typical Range | Notes |

| Reactants | Azide-modified Biomolecule | 1 equivalent | The limiting reagent. |

| Propargyl-PEG4-Cy5 | 1.1 - 3 equivalents | A slight excess of the labeling reagent can drive the reaction to completion. | |

| Catalyst System | Copper(II) Sulfate (CuSO₄) | 0.1 - 1 equivalent | Precursor to the active Cu(I) catalyst. |

| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Reducing agent to generate and maintain Cu(I). A fresh solution is crucial. | |